molecular formula C14H20Cl2N2O6P2 B1601822 1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 151538-79-3

1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B1601822
CAS No.: 151538-79-3
M. Wt: 445.2 g/mol
InChI Key: PZYQWVWYKLGFIL-UHFFFAOYSA-N
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Description

1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is a chemical compound with the molecular formula C14H20Cl2N2O6P2 . It is also known by other names such as 2-[4-[1-(2-Phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid .


Synthesis Analysis

The synthesis of this compound involves the Zincke reaction . The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The reaction mixture was heated with stirring at reflux for 3 days .


Molecular Structure Analysis

The molecular weight of this compound is 445.17 . The molecular structure of this compound is complex, and it is stored in an inert atmosphere at 2-8°C .


Chemical Reactions Analysis

This compound exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 445.17 and a molecular formula of C14H20Cl2N2O6P2 . It is stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The safety information for this compound includes several precautionary statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . It is classified as a danger and has hazard statements H301-H311-H331 . It is part of the UN# 2811 class and is in packing group Ⅲ .

Biochemical Analysis

Biochemical Properties

1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with electron relay molecules and photosensitizers, such as ruthenium complexes, in photoelectrochemical systems . The nature of these interactions involves the formation of covalent bonds with the biomolecules, facilitating electron transfer processes. Additionally, the compound’s phosphonoethyl groups enable it to participate in phosphorylation reactions, which are crucial for various cellular functions.

Cellular Effects

The effects of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in phosphorylation and dephosphorylation processes, thereby altering the phosphorylation status of key signaling proteins . This modulation can lead to changes in gene expression patterns and metabolic flux, impacting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride exerts its effects through specific binding interactions with biomolecules. The compound’s bipyridine moiety allows it to form stable complexes with metal ions, such as ruthenium, which can act as photosensitizers in photoelectrochemical cells . These complexes facilitate electron transfer reactions, leading to the generation of photocurrents. Additionally, the phosphonoethyl groups of the compound enable it to participate in phosphorylation reactions, influencing the activity of kinases and phosphatases, and thereby modulating cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its activity and continue to influence cellular processes, such as phosphorylation and electron transfer, without significant loss of function.

Dosage Effects in Animal Models

The effects of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions, such as phosphorylation and electron transfer, without causing adverse effects . At higher doses, toxic effects have been reported, including disruptions in cellular homeostasis and metabolic imbalances. These findings highlight the importance of optimizing dosage to achieve desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is involved in several metabolic pathways, particularly those related to phosphorylation and electron transfer. The compound interacts with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating metabolic flux . Additionally, the compound’s ability to form complexes with metal ions enables it to participate in redox reactions, further impacting metabolic processes.

Transport and Distribution

The transport and distribution of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s phosphonoethyl groups allow it to interact with phosphate transporters, enabling its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it participates in phosphorylation and electron transfer reactions . Targeting signals and post-translational modifications, such as phosphorylation, may direct the compound to specific subcellular compartments, enhancing its functional specificity.

Properties

IUPAC Name

2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6P2.2ClH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYQWVWYKLGFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566223
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151538-79-3
Record name 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 2-bromoethylphosphonate (25 g) and 4,4' bipyridine (7.35 g) in 125 mLs of water are refluxed for three days. An equal volume of concentrated hydrochloric acid is added and reflux continued for several hours. The solution is concentrated to 120 mLs by atmospheric distillation and 550 mL of isopropanol are added dropwise with stirring while chilling the mixture in an ice bath. The solid which forms is collected by vacuum filtration and washed with cold isopropanol to yield 1,1'-bisphosphonoethyl-4,4'-bipyridinium dichloride. (1H NMR (D2O) 9.1(d), 8.5(d), 4.2(m), 2.0(m) ppm; 13C NMR(D2O) 151, 147, 128, 58, 30 ppm; 31P NMR(D2O) 17.8 (s) ppm; IR (KBr) 3112, 3014, 1640, 1555, 1506, 1443, 1358, 1281, 1175, 1112, 1020, 936, 816, 485 cm-1.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 2
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
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1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 4
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 5
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 6
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride

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